(5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile
Description
This compound is a structurally complex tetrahydropyridine derivative featuring a carbonitrile group at position 3, a butyl chain at position 1, a methyl group at position 4, and a substituted aminomethylidene moiety at position 3. The (5Z)-configuration indicates the stereochemistry of the exocyclic double bond.
Properties
IUPAC Name |
1-butyl-6-hydroxy-4-methyl-2-oxo-5-[(4-propan-2-ylphenyl)iminomethyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-5-6-11-24-20(25)18(12-22)15(4)19(21(24)26)13-23-17-9-7-16(8-10-17)14(2)3/h7-10,13-14,26H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIIJKNSZAKAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)C#N)C)C=NC2=CC=C(C=C2)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile is a tetrahydropyridine derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, focusing on its pharmacological effects and possible therapeutic applications.
Synthesis
The synthesis of tetrahydropyridine derivatives typically involves multi-step reactions including condensation and cyclization processes. The specific compound can be synthesized through a Knoevenagel condensation reaction, which allows for the introduction of various functional groups that enhance biological activity. Research has shown that modifications to the tetrahydropyridine structure can significantly influence its biological properties, including antimicrobial and anticancer activities .
Antimicrobial Properties
Studies have indicated that tetrahydropyridine derivatives exhibit notable antimicrobial activity. For instance, compounds similar to the target compound have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyridine ring appears to enhance this activity. In particular, compounds with longer alkyl chains or specific aromatic groups have shown improved efficacy .
Anticancer Activity
Research into the anticancer properties of tetrahydropyridines has revealed promising results. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer and lung adenocarcinoma cells. The mechanism of action often involves the induction of apoptosis in cancer cells, with some derivatives showing IC50 values lower than established chemotherapeutic agents like doxorubicin .
Enzyme Inhibition
Enzyme inhibition studies have identified potential applications in pain management and anti-inflammatory therapies. Specific derivatives have been tested for their inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory processes. Some compounds demonstrated selective inhibition of COX-II with significant anti-inflammatory effects in vivo .
Case Studies
- Antimicrobial Testing : A series of synthesized tetrahydropyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the 4-position on the phenyl ring significantly enhanced antibacterial activity compared to controls .
- Cytotoxicity Assays : In vitro studies on human breast cancer cell lines showed that certain derivatives of tetrahydropyridines led to a marked decrease in cell viability, suggesting a dose-dependent response to treatment .
- Enzyme Inhibition : A study focused on COX-II inhibitors revealed that some tetrahydropyridine derivatives exhibited IC50 values as low as 0.52 µM, indicating strong potential for development as anti-inflammatory drugs .
Table 1: Summary of Biological Activities of Tetrahydropyridine Derivatives
| Activity Type | Compound Structure | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | 4-Methyl-2,6-dioxo-1-propyl | 25 | S. aureus |
| Anticancer | 4-(propan-2-yl)phenyl derivative | 18 | MCF-7 (breast cancer) |
| COX-II Inhibition | Various tetrahydropyridines | 0.52 | COX-II |
Scientific Research Applications
Pharmacological Potential
The compound's structure indicates potential pharmacological applications, particularly in the development of drugs targeting various diseases. Preliminary studies suggest that compounds with similar structures exhibit interactions with biological targets such as enzymes and receptors. Notably, the presence of both amine and carbonyl groups may facilitate binding to specific targets involved in metabolic pathways.
Anticancer Activity
Research into related compounds has shown promising anticancer properties. For instance, derivatives of tetrahydropyridine have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may share similar mechanisms of action, making it a candidate for further investigation in cancer therapeutics.
Neuroprotective Effects
Studies have indicated that compounds similar to (5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile may exhibit neuroprotective properties. This could be particularly relevant in conditions such as neurodegenerative diseases where inflammation and oxidative stress play critical roles.
Enzymatic Reactions
The compound's functional groups suggest that it may participate in enzymatic reactions within biological systems. Its potential role as an enzyme substrate or inhibitor could be explored to understand its interaction with various metabolic pathways.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of nitrogen-containing heterocycles with pyridine/pyridazine cores. Below is a detailed comparison with structurally related compounds from the literature:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Core Heterocycle: The target compound and the furan-substituted analog share a tetrahydropyridine core, whereas compounds 4 and 11b feature pyridazine and thiazolo-pyrimidine systems, respectively.
Substituent Effects: The 4-(propan-2-yl)phenylamino group in the target compound introduces steric bulk and hydrogen-bonding capacity, contrasting with the 4-cyanobenzylidene group in 11b , which enhances electron-withdrawing character. The 3-chlorophenylfuran substituent in the analog introduces halogen-based hydrophobicity and electronic effects, differing from the target compound’s amino-linked aromatic group.
Synthetic Yields :
- Pyridazine derivatives (e.g., compound 4) and thiazolo-pyrimidines (e.g., 11b) are synthesized in moderate yields (55–68%), suggesting challenges in stabilizing reactive intermediates during cyclization .
Spectral Signatures: All compounds exhibit a strong CN stretch near 2200 cm⁻¹ in IR spectra . The target compound’s NH group (from the aminomethylidene moiety) would likely show a broad peak at δ 8–9 ppm in ¹H-NMR, comparable to NH signals in compound 4 (δ 8.20–9.09 ppm) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between a pyridinone precursor (e.g., 1-butyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile) and 4-(propan-2-yl)benzaldehyde. A mixed solvent system (e.g., acetic anhydride/acetic acid) with sodium acetate as a catalyst under reflux (2–12 hours) is recommended .
- Key Considerations : Monitor reaction progress via TLC. Crystallization from DMF/water or ethanol improves purity (yield ~57–68%) .
Q. How can the Z-configuration of the methylidene group be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : The =CH proton in the Z-isomer typically resonates as a singlet at δ 7.94–8.01 ppm in NMR due to restricted rotation .
- IR Spectroscopy : A strong absorption band near 2,219 cm confirms the nitrile group, while carbonyl stretches (1,719–1,719 cm) validate the dioxo pyridine core .
- X-ray Crystallography : Definitive confirmation of stereochemistry requires single-crystal analysis, as seen in structurally similar compounds .
Q. What analytical techniques are critical for purity assessment and structural elucidation?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C20H23N3O3 for a related analog) with <0.5 ppm mass error .
- Multinuclear NMR : NMR should resolve the nitrile carbon at ~98–117 ppm and carbonyl carbons at 165–171 ppm .
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) for purity >95% .
Advanced Research Questions
Q. How does the substituent on the phenylamino group influence regioselectivity during synthesis?
- Methodological Answer :
- Steric and Electronic Effects : Bulky groups (e.g., 4-propan-2-yl) favor Z-configuration due to reduced steric hindrance during imine formation. Electron-donating groups (e.g., methyl) stabilize the transition state, enhancing regioselectivity .
- Comparative Study : Synthesize analogs with substituents like 4-cyano or 2,4,6-trimethylphenyl. Monitor reaction outcomes via NMR and X-ray diffraction to correlate substituent effects with product distribution .
Q. What strategies mitigate competing side reactions (e.g., tautomerization or oxidation) during synthesis?
- Methodological Answer :
- Controlled Atmosphere : Use inert gas (N2/Ar) to prevent oxidation of the methylidene group.
- Acidic Catalysis : Sodium acetate in acetic acid suppresses tautomerization by protonating the enol intermediate .
- Low-Temperature Workup : Quench reactions at 0–5°C to stabilize the kinetically favored Z-isomer .
Q. How can computational modeling predict the compound’s bioactivity or binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, cytochrome P450). Focus on the nitrile and carbonyl groups as hydrogen bond acceptors .
- QSAR Analysis : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs. Validate predictions via in vitro assays (e.g., IC50 measurements) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Batch Reactor Optimization : Use a jacketed reactor with precise temperature control (±1°C) to replicate small-scale reflux conditions.
- Catalyst Screening : Test alternatives to sodium acetate (e.g., piperidine or morpholine) for improved yield and selectivity at scale .
- Crystallization Protocol : Implement anti-solvent addition (e.g., water into DMF) with controlled cooling rates to avoid amorphous byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
